(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-Dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one
(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-Dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one
Brand Name:
Vulcanchem
CAS No.:
118004-72-1
VCID:
VC0049696
InChI:
InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16+,17+,18-,19+,20+,22+,23-,24-,25-,27+,28+,29-,30+/m1/s1
SMILES:
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O
Molecular Formula:
C30H42O10
Molecular Weight:
562.6 g/mol
(1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-Dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one
CAS No.: 118004-72-1
Main Products
VCID: VC0049696
Molecular Formula: C30H42O10
Molecular Weight: 562.6 g/mol
CAS No. | 118004-72-1 |
---|---|
Product Name | (1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-Dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |
Molecular Formula | C30H42O10 |
Molecular Weight | 562.6 g/mol |
IUPAC Name | (1R,3S,5S,7S,10S,11S,12R,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |
Standard InChI | InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16+,17+,18-,19+,20+,22+,23-,24-,25-,27+,28+,29-,30+/m1/s1 |
Standard InChIKey | HGZQTHMHTBGLMG-HEVFXZARSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Synonyms | 7,8-epoxysinogenin 3-methylglycosides 7,8-ESMG 7,8beta-epoxysinogenin 3alpha-(D-methylglycoside) |
PubChem Compound | 195245 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume